2-Bromo-3-isopropoxyphenol
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Overview
Description
2-Bromo-3-isopropoxyphenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom at the second position and an isopropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isopropoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-isopropoxyphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives or de-brominated phenols.
Scientific Research Applications
2-Bromo-3-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isopropoxyphenol involves its interaction with various molecular targets. The bromine atom and phenol group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The compound may also undergo metabolic transformations in biological systems, contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-4-isopropoxyphenol: Bromine atom at the second position and isopropoxy group at the fourth position.
3-Bromo-2-isopropoxyphenol: Bromine atom at the third position and isopropoxy group at the second position.
Uniqueness
2-Bromo-3-isopropoxyphenol is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-bromo-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
InChI Key |
RTJAODNSZYBTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)O |
Origin of Product |
United States |
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